Paeonol (2'-Hydroxy-4'-methoxyacetophenone, CAS 552-41-0) is a low-molecular-weight, lipophilic phenolic compound originally derived from the root bark of Paeonia suffruticosa. In industrial and scientific procurement, it is utilized as an active pharmaceutical ingredient (API) for cardiovascular and inflammatory research, a functional cosmetic additive, and a versatile synthetic building block [1]. Characterized by its high volatility, distinct octanol/water partition coefficient (LogP ~1.98), and high passive permeability, Paeonol requires specific handling and formulation strategies [1]. Buyers prioritize this exact monomer over crude botanical extracts to ensure precise dosing, reproducible pharmacokinetics, and targeted modulation of intracellular signaling pathways.
Generic substitution of Paeonol with crude Moutan Cortex extracts or closely related phenolic analogs fundamentally compromises experimental reproducibility and formulation efficacy. Procuring crude extracts introduces massive batch-to-batch variability—where paeonol content fluctuates between 1.5% and 6.0%—and co-extracts hydrophilic glycosides that cause erratic, non-linear intestinal absorption [1]. Furthermore, substituting Paeonol with its structural isomer, Apocynin, alters the primary mechanism of action in biological models from targeted NF-κB transcriptional suppression to upstream ROS scavenging [2]. For cosmetic applications, relying on standard agents like Kojic acid instead of utilizing Paeonol as a synthetic scaffold limits the achievable potency of tyrosinase inhibition, making exact procurement of the Paeonol monomer critical for reproducible applications.
When formulating oral delivery models, utilizing pure Paeonol (CAS 552-41-0) is critical to avoid the severe non-linear absorption kinetics seen in crude Moutan Cortex extracts. In crude extracts, the presence of hydrophilic glycosides like paeoniflorin causes erratic absorption, leading to a disproportionate 60-fold increase in Paeonol Cmax (from 63.8 ng/mL to 4221.5 ng/mL) between low and high extract doses [1]. Procuring the isolated monomer ensures dose-proportional bioavailability and exact reproducibility.
| Evidence Dimension | Maximum plasma concentration (Cmax) scaling |
| Target Compound Data | Linear, predictable Cmax scaling as an isolated monomer |
| Comparator Or Baseline | Crude Moutan Cortex Extract (60-fold Cmax jump between standard dose tiers) |
| Quantified Difference | Eliminates >5000% non-linear variance in systemic exposure |
| Conditions | In vivo pharmacokinetic modeling of oral administration |
Procuring the pure monomer is mandatory for regulatory-compliant pharmacokinetic modeling, as crude extracts introduce unacceptable batch-to-batch and dose-to-dose variability.
Paeonol serves as a highly efficient lipophilic scaffold for synthesizing advanced depigmenting agents. When converted into cinnamyl-paeonol derivatives, the resulting compounds achieve tyrosinase IC50 values as low as 2.0 μM to 13.98 μM, acting as non-competitive or mixed-type inhibitors [1]. This significantly outperforms the industry-standard positive control, Kojic acid, which demonstrates a weaker IC50 of ~30.8 μM to 32.2 μM under identical assay conditions [1].
| Evidence Dimension | Mushroom tyrosinase inhibition (IC50) |
| Target Compound Data | 2.0 μM - 13.98 μM (as synthesized paeonol derivatives) |
| Comparator Or Baseline | Kojic acid (30.8 μM - 32.2 μM) |
| Quantified Difference | Up to 15-fold stronger enzyme inhibition |
| Conditions | In vitro mushroom tyrosinase assay and B16F10 melanoma cell models |
Cosmetic formulators and medicinal chemists should select Paeonol as a starting material to synthesize next-generation whitening agents that require lower active concentrations than Kojic acid.
Despite being structural isomers (C9H10O3), Paeonol and Apocynin exhibit fundamentally different mechanisms of action in inflammatory models. Apocynin functions primarily as an NADPH oxidase inhibitor, limiting its action to scavenging reactive oxygen species (ROS)[1]. In contrast, Paeonol specifically targets the TLR4/NF-κB pathway, actively preventing the nuclear translocation of NF-κB p65 and suppressing downstream cytokines like IL-1β and TNF-α [1]. This mechanistic divergence makes them non-interchangeable in targeted drug design.
| Evidence Dimension | Primary mechanism of anti-inflammatory action |
| Target Compound Data | Direct suppression of NF-κB nuclear translocation |
| Comparator Or Baseline | Apocynin (NADPH oxidase inhibition / ROS scavenging) |
| Quantified Difference | Distinct pathway modulation (Transcriptional suppression vs. oxidative neutralization) |
| Conditions | In vitro neutrophil and macrophage inflammatory models |
Researchers targeting specific transcriptional suppression of inflammatory cytokines must procure Paeonol, as substituting with its isomer Apocynin will only yield upstream oxidative neutralization.
Paeonol exhibits a highly lipophilic profile with an octanol/water partition coefficient (LogP) of 1.98 and an effective passive permeability (Pe) of 23.49 × 10−6 cm/s [1]. This contrasts sharply with hydrophilic botanical co-extracts like paeoniflorin. Because of its low cold-water solubility (284–598 μg/mL) but high permeability, Paeonol requires specific formulation strategies—such as cyclodextrin inclusion or microemulsion—to maximize its rapid first-pass absorption [1].
| Evidence Dimension | Passive permeability and partition coefficient |
| Target Compound Data | LogP 1.98; Pe = 23.49 × 10−6 cm/s |
| Comparator Or Baseline | Paeoniflorin (Hydrophilic, low passive permeability) |
| Quantified Difference | High lipophilicity driving rapid cellular uptake |
| Conditions | Physicochemical profiling in phosphate buffer solutions |
Material selection for Paeonol mandates lipophilic-compatible delivery systems, ensuring high bioavailability that cannot be achieved with generic aqueous formulations.
Because Paeonol-derived esters demonstrate IC50 values up to 15-fold stronger than Kojic acid [1], this compound is a highly effective starting scaffold for medicinal chemists and cosmetic formulators developing non-competitive depigmenting agents for hyperpigmentation treatments.
In immunological and joint-disease research, Paeonol is the required agent when the experimental goal is to directly suppress the nuclear translocation of NF-κB p65. It should be selected over its isomer Apocynin when transcriptional downregulation of IL-1β and TNF-α is needed rather than general ROS scavenging [2].
For in vivo absorption and bioavailability studies, procuring pure Paeonol eliminates the severe >5000% non-linear Cmax variance caused by the hydrophilic glycosides present in crude botanical extracts, ensuring regulatory-compliant, dose-proportional data [3].
Due to its specific LogP of 1.98 and high passive permeability, Paeonol is a precise candidate for testing advanced lipophilic delivery systems, such as cyclodextrin inclusion complexes or microemulsions, to overcome its low cold-water solubility[4].
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